molecular formula C47H54N5O9P B027318 2'-OMe-Bz-C Phosphoramidite CAS No. 110764-78-8

2'-OMe-Bz-C Phosphoramidite

Cat. No.: B027318
CAS No.: 110764-78-8
M. Wt: 863.9 g/mol
InChI Key: JFFSFQRVIPPCBC-VKBHKTMGSA-N
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Description

2’-O-Me-C(Bz) Phosphoramidite is a modified phosphoramidite monomer used primarily in the synthesis of oligonucleotides. This compound is characterized by its high purity and stability, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Me-C(Bz) Phosphoramidite typically involves the protection of the 2’-hydroxyl group of cytidine with a methyl group, followed by the protection of the amino group with a benzoyl groupThe reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis .

Industrial Production Methods

Industrial production of 2’-O-Me-C(Bz) Phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2’-O-Me-C(Bz) Phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, and various acids and bases for deprotection and substitution reactions. The conditions are typically mild to prevent degradation of the oligonucleotide .

Major Products Formed

The major products formed from these reactions are modified oligonucleotides with enhanced stability and binding affinity, making them suitable for various applications in research and therapeutics .

Scientific Research Applications

2’-O-Me-C(Bz) Phosphoramidite is widely used in the synthesis of modified oligonucleotides for various applications:

Mechanism of Action

The mechanism of action of 2’-O-Me-C(Bz) Phosphoramidite involves its incorporation into oligonucleotides, where it enhances the stability and binding affinity of the resulting molecules. The methyl and benzoyl groups provide steric hindrance, reducing nuclease degradation and increasing hybridization efficiency .

Comparison with Similar Compounds

Similar Compounds

    2’-O-Methyladenosine (2’-O-Me-A(Bz) Phosphoramidite): Similar in structure but with adenine as the base.

    2’-O-Methylguanosine (2’-O-Me-G(Bz) Phosphoramidite): Similar in structure but with guanine as the base.

    2’-O-Methyluridine (2’-O-Me-U(Bz) Phosphoramidite): Similar in structure but with uracil as the base .

Uniqueness

2’-O-Me-C(Bz) Phosphoramidite is unique due to its specific modifications that provide enhanced stability and binding affinity, making it particularly suitable for therapeutic applications where stability and specificity are crucial .

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-42-40(60-45(43(42)57-7)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)/t40-,42-,43-,45-,62?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSFQRVIPPCBC-VKBHKTMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H54N5O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551648
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

863.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110764-78-8
Record name Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110764-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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